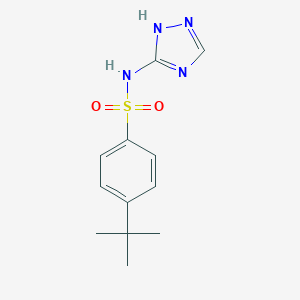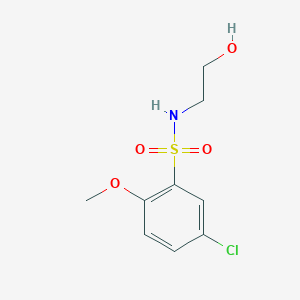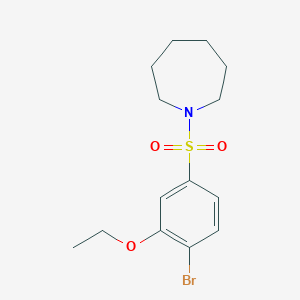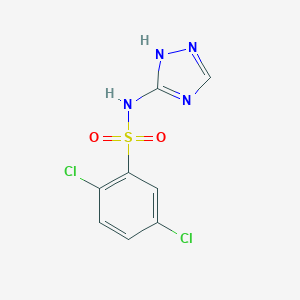
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, also known as TBN-TS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. This compound is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response and tumor growth.
Efectos Bioquímicos Y Fisiológicos
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production can lead to a decrease in the pH of the extracellular environment, which can have various physiological effects. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the physiological processes involving these enzymes. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. However, there are also limitations to the use of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments. It is a sulfonamide compound, which can lead to potential toxicity and side effects. Additionally, the synthesis method for 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is complex and time-consuming, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. One potential direction is the development of new drugs based on the anti-inflammatory and anti-tumor effects of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. Another potential direction is the study of the physiological effects of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide on various tissues and organs. Additionally, the synthesis method for 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide could be further optimized to increase yields and decrease the complexity of the process. Overall, 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has shown great potential for use in various fields of science and further research is needed to fully explore its potential applications.
Conclusion:
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, or 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. It is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, exhibit anti-inflammatory and anti-tumor effects, and has potential applications in the development of new drugs. Further research is needed to fully explore the potential applications of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide in various fields of science.
Métodos De Síntesis
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4H-1,2,4-triazole-3-thiol to produce 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide. This synthesis method has been extensively studied and optimized to produce high yields of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit potent inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H16N4O2S |
Peso molecular |
280.35 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)9-4-6-10(7-5-9)19(17,18)16-11-13-8-14-15-11/h4-8H,1-3H3,(H2,13,14,15,16) |
Clave InChI |
SIKSFNQPEOLKJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)







![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)